NMDI14

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

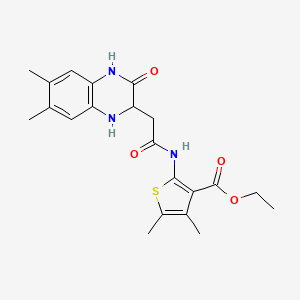

IUPAC Name |

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-6-28-21(27)18-12(4)13(5)29-20(18)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLPSNLBUMVXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Siege: NMDI14 as a Disruptor of the SMG7-UPF1 Axis in Nonsense-Mediated mRNA Decay

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance mechanism that identifies and degrades transcripts harboring premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. A key interaction in this pathway involves the recruitment of the SMG7 adaptor protein by the phosphorylated core NMD factor, UPF1. The small molecule inhibitor, NMDI14, has emerged as a potent tool to modulate this pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a disruptor of the SMG7-UPF1 complex. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development efforts in this area.

Introduction to the Nonsense-Mediated mRNA Decay (NMD) Pathway

The NMD pathway is a highly conserved quality control mechanism in eukaryotes. The central player in NMD is the UPF1 protein, an RNA helicase.[1][2] In the canonical model of NMD in metazoans, when a ribosome encounters a premature termination codon, the SURF (SMG1-UPF1-eRF1-eRF3) complex is formed.[3] This leads to the phosphorylation of UPF1 by the SMG1 kinase.[1][4] Phosphorylated UPF1 then acts as a scaffold to recruit downstream factors, including the SMG5/SMG7 heterodimer and the endonuclease SMG6. The SMG7 protein, which possesses a 14-3-3-like domain, binds directly to phosphorylated UPF1, a critical step for the subsequent dephosphorylation of UPF1 by protein phosphatase 2A (PP2A) and the degradation of the target mRNA.

This compound: A Targeted Inhibitor of the SMG7-UPF1 Interaction

This compound was identified through a virtual library screening aimed at discovering small molecules that could dock into a functionally critical pocket on the SMG7 protein. This pocket is essential for the binding of SMG7 to phosphorylated UPF1. By occupying this site, this compound competitively inhibits the formation of the SMG7-UPF1 complex, thereby disrupting the NMD pathway. This targeted disruption leads to the stabilization and increased expression of mRNAs that are normally targeted for degradation by NMD.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effect on NMD.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Upregulation of PTC β-globin mRNA | U2OS | 50 µM | ~4-fold increase (from 3% to 12% of wild-type levels) | |

| Upregulation of endogenous NMD targets | U2OS, HeLa | 50 µM | >1.5-fold increase for 941 genes | |

| Upregulation of PTC mutated p53 mRNA | N417 | 5 µM | Significant increase | |

| Disruption of SMG7-UPF1 Interaction | 293T | 50 µM | Observed disruption in co-immunoprecipitation |

Table 1: Summary of this compound Activity in Cell-Based Assays

Signaling Pathways and Mechanism of Action

The interaction between SMG7 and UPF1 is a pivotal step in the execution of NMD. The following diagram illustrates the canonical NMD pathway and the specific point of intervention by this compound.

Experimental Protocols

Co-Immunoprecipitation to Assess SMG7-UPF1 Interaction

This protocol is designed to qualitatively and semi-quantitatively assess the disruption of the SMG7-UPF1 interaction by this compound.

Materials:

-

293T cells

-

Plasmids for over-expression of tagged UPF1 and SMG7 (optional, for enhanced signal)

-

This compound (50 µM in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-SMG7 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-UPF1 antibody for Western blotting

-

RNase A

Procedure:

-

Culture 293T cells and transfect with tagged UPF1 and SMG7 plasmids if desired.

-

Treat cells with 50 µM this compound or DMSO for 6 hours.

-

Lyse the cells in lysis buffer and clear the lysate by centrifugation.

-

Treat the lysate with RNase A to eliminate RNA-mediated interactions.

-

Incubate a portion of the lysate with an anti-SMG7 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates and input lysates by SDS-PAGE and Western blotting using an anti-UPF1 antibody. A reduced amount of co-immunoprecipitated UPF1 in the this compound-treated sample compared to the DMSO control indicates disruption of the interaction.

References

- 1. Phospho-dependent and phospho-independent interactions of the helicase UPF1 with the NMD factors SMG5–SMG7 and SMG6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperphosphorylation amplifies UPF1 activity to resolve stalls in nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification and characterization of small molecules that inhibit nonsense mediated RNA decay and suppress nonsense p53 mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NMDI14 in Nonsense-Mediated Decay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance mechanism that identifies and degrades transcripts containing premature termination codons (PTCs), thereby preventing the synthesis of potentially harmful truncated proteins. The therapeutic potential of modulating NMD has garnered significant interest, particularly for genetic disorders and cancers caused by nonsense mutations. This technical guide provides an in-depth overview of NMDI14, a small molecule inhibitor of NMD. We will delve into its mechanism of action, chemical properties, and its effects on NMD targets, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in the intricate process of nonsense-mediated decay.

Introduction to Nonsense-Mediated Decay (NMD)

The NMD pathway is a highly conserved quality control mechanism in eukaryotes. It primarily targets mRNAs where the translation termination codon is located prematurely, a situation that can arise from nonsense mutations, frameshift mutations, or errors in splicing. The core of the NMD machinery involves a group of proteins known as the Up-frameshift (UPF) proteins: UPF1, UPF2, and UPF3, along with the SMG (Suppressor with Morphogenetic effect on Genitalia) proteins (SMG1, SMG5, SMG6, SMG7).

The process is initiated when a ribosome translating an mRNA encounters a PTC. The stalled ribosome, in conjunction with eukaryotic release factors (eRFs), recruits the key NMD factor UPF1. UPF1, an RNA helicase, then interacts with UPF2 and UPF3, which are often associated with the exon junction complex (EJC) left behind after splicing. This interaction triggers the phosphorylation of UPF1 by the kinase SMG1. Phosphorylated UPF1 serves as a scaffold to recruit other SMG proteins, including the SMG5/SMG7 heterodimer, which are crucial for the subsequent degradation of the aberrant mRNA.

This compound: A Small Molecule Inhibitor of NMD

This compound is a small molecule that has been identified as an inhibitor of the NMD pathway. Its discovery and characterization have provided a valuable chemical tool to study the NMD process and to explore its therapeutic potential.

Discovery and Chemical Properties

This compound was identified through an in silico virtual library screening. The screening targeted a pocket in the SMG7 protein, a crucial component of the NMD machinery responsible for binding to phosphorylated UPF1. By targeting this interaction, the aim was to identify compounds that could disrupt the formation of the UPF1-SMG7 complex and thereby inhibit NMD.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 307519-88-6 | |

| Molecular Formula | C₂₁H₂₅N₃O₄S | |

| Molecular Weight | 415.51 g/mol | |

| IUPAC Name | ethyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate | |

| Appearance | White to beige powder | |

| Solubility | DMSO: 0.2 mg/mL (clear, warmed) |

Mechanism of Action

This compound functions by disrupting the critical interaction between the NMD factors UPF1 and SMG7. As previously mentioned, the binding of the SMG5/SMG7 heterodimer to phosphorylated UPF1 is a key step in linking PTC recognition to mRNA degradation. By occupying a pocket on SMG7, this compound prevents the formation of the UPF1-SMG7 complex, thereby halting the downstream events of the NMD pathway. This leads to the stabilization and increased abundance of transcripts that would otherwise be targeted for degradation.

Caption: this compound inhibits NMD by disrupting the UPF1-SMG7 interaction.

Experimental Evidence of this compound Activity

The inhibitory effect of this compound on the NMD pathway has been demonstrated through various in vitro experiments.

Stabilization of NMD Reporter Transcripts

A common method to assess NMD activity is through the use of reporter genes containing a PTC. Treatment of cells expressing a PTC-containing β-globin reporter with this compound resulted in a significant increase in the corresponding mRNA levels.

Table 2: Effect of this compound on PTC-Containing β-Globin mRNA

| Treatment | Cell Line | Concentration | Duration | Fold Increase in PTC β-Globin mRNA | Reference |

| This compound | U2OS | 50 µM | 6 hours | ~4-fold |

Upregulation of Endogenous NMD Targets

This compound has also been shown to increase the levels of endogenous transcripts that are natural targets of the NMD pathway. This demonstrates that its activity is not limited to artificial reporter constructs. For instance, treatment of U2OS and HeLa cells with this compound led to an increase in several validated non-mutated NMD targets.

Restoration of Full-Length Protein from PTC-Containing Transcripts

A key therapeutic goal of NMD inhibition is to enable the translation of full-length, functional protein from a PTC-containing transcript. This is often achieved by combining an NMD inhibitor with a "read-through" agent that promotes the ribosome to bypass the PTC.

In cells with a PTC-mutated p53, treatment with this compound alone increased the stability of the p53 mRNA. When combined with the read-through drug G418, a significant increase in the expression of full-length p53 protein was observed. This restored p53 activity led to the upregulation of its downstream target genes, such as BAX and PUMA, and ultimately induced cell death in the p53-mutated cancer cells.

Table 3: Synergistic Effect of this compound and G418 on p53-mutated Cells

| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |

| N417 (p53 PTC) | This compound | 5 µM | 24 hours | Increased p53 mRNA stability | |

| N417 (p53 PTC) | This compound + G418 | 5 µM + 150-400 µg/mL | 48 hours | Restoration of full-length p53 protein, induction of apoptosis | |

| HDQP-1 (p53 PTC) | This compound + G418 | 5 µM + 200 µg/mL | 48 hours | Restoration of full-length p53 protein | |

| Calu-6 (p53 PTC) | This compound + G418 | 5 µM + 200 µg/mL | 48 hours | Restoration of full-length p53 protein |

Disruption of the UPF1-SMG7 Interaction

Direct evidence for the mechanism of action of this compound comes from co-immunoprecipitation experiments. In cells treated with this compound, the interaction between endogenous UPF1 and SMG7 was shown to be disrupted.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: U2OS, HeLa, BJ-hTERT, N417, HDQP-1, Calu-6, and 293T cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 5 µM or 50 µM) for the specified duration (e.g., 6, 24, 48, or 72 hours). A DMSO-only control is always included.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Caption: A streamlined workflow for quantifying NMD target mRNA levels.

-

RNA Isolation: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.

-

qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for the NMD target of interest and a housekeeping gene (e.g., GAPDH, ACTB) are used.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene expression.

Co-Immunoprecipitation (Co-IP) for UPF1-SMG7 Interaction

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. An antibody against SMG7 is then added to the lysate and incubated overnight at 4°C with gentle rotation. Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against UPF1 and SMG7 to detect the co-immunoprecipitated proteins.

Cell Viability and Proliferation Assays

-

Viability Assay: Cells are seeded in 6-well plates and treated with this compound. After the treatment period, both adherent and floating cells are collected, stained with a viability dye (e.g., trypan blue), and the percentage of viable cells is determined using an automated cell counter or a hemocytometer.

-

Proliferation Assay: Cells are seeded at a low density and treated with this compound. At different time points (e.g., 0, 24, 48, 72 hours), cells are harvested and the total cell number is counted.

Conclusion and Future Directions

This compound has emerged as a valuable tool for studying the nonsense-mediated decay pathway. Its defined mechanism of action, involving the disruption of the UPF1-SMG7 interaction, provides a specific means to inhibit NMD and investigate its downstream consequences. The ability of this compound to stabilize PTC-containing transcripts and, in combination with read-through compounds, restore full-length protein expression highlights the therapeutic potential of NMD modulation.

Future research in this area will likely focus on the development of more potent and specific NMD inhibitors with improved pharmacokinetic properties suitable for clinical applications. A deeper understanding of the diverse roles of NMD in various physiological and pathological processes will be crucial for identifying new therapeutic opportunities and for ensuring the safe and effective application of NMD-targeting drugs. The continued use of chemical probes like this compound will be instrumental in these endeavors.

Downstream Effects of NMD Inhibition by NMDI14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream effects of Nonsense-Mediated mRNA Decay (NMD) inhibition by the small molecule NMDI14. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Executive Summary

Nonsense-Mediated mRNA Decay (NMD) is a critical cellular surveillance pathway that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs). This quality control mechanism prevents the synthesis of truncated and potentially harmful proteins. This compound is a potent and specific small molecule inhibitor of NMD. Its primary mechanism of action is the disruption of the crucial interaction between the core NMD factor UPF1 and SMG7, a key step in the NMD pathway.[1][2][3] By inhibiting NMD, this compound leads to the stabilization and increased expression of transcripts that are normally targeted for degradation. This has significant downstream consequences, including the potential to restore the expression of functional proteins from genes harboring nonsense mutations, a common cause of genetic diseases and a factor in some cancers.[2][4] This guide will explore these effects in detail, presenting the underlying data and experimental context.

Mechanism of Action of this compound

The canonical NMD pathway is initiated upon the recognition of a PTC during translation. This leads to the recruitment of a complex of proteins, including UPF1, UPF2, and UPF3. A key event in this pathway is the phosphorylation of UPF1 by the kinase SMG1. Phosphorylated UPF1 then recruits the SMG5/SMG7 heterodimer, which is essential for the subsequent dephosphorylation of UPF1 and the degradation of the target mRNA.

This compound was identified through in silico screening designed to find molecules that fit into a pocket on SMG7 necessary for its interaction with UPF1. Experimental evidence confirms that this compound effectively disrupts the interaction between both over-expressed and endogenous SMG7 and UPF1. This disruption is a critical downstream event of this compound treatment, leading to the inhibition of the NMD pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and characterization of small molecules that inhibit nonsense mediated RNA decay and suppress nonsense p53 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound C inhibits nonsense-mediated RNA decay independently of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The NMD Inhibitor NMDI14: A Technical Guide to its Mechanism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance pathway that identifies and degrades transcripts containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins. While a protective mechanism, NMD can also be a significant barrier to treating genetic disorders and cancers arising from nonsense mutations. This technical guide provides an in-depth overview of NMDI14, a small molecule inhibitor of NMD. We will explore its mechanism of action, its quantifiable effects on PTC-containing transcripts, and detailed experimental protocols for its use. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating NMD inhibition as a therapeutic strategy.

Introduction to Nonsense-Mediated mRNA Decay (NMD)

NMD is a highly conserved eukaryotic pathway that plays a dual role in cellular function. Primarily, it acts as a quality control mechanism to eliminate aberrant mRNAs containing PTCs, which can arise from nonsense mutations, frameshift mutations, or errors in transcription and splicing[1][2][3]. This prevents the accumulation of truncated proteins that could have dominant-negative or other deleterious effects[4]. Beyond this surveillance role, NMD also regulates the expression of a subset of normal physiological transcripts, thereby influencing a wide range of cellular processes, including cell differentiation and stress responses[2].

The core of the NMD machinery involves a set of conserved proteins, with the UPF (Up-frameshift) proteins being central to the process. In mammals, the process is often initiated when a ribosome translating an mRNA encounters a stop codon. If an exon-junction complex (EJC) is present downstream of this stop codon, a common feature of PTCs, it signals for the recruitment of the NMD machinery. The key orchestrator of NMD is the RNA helicase UPF1, which, upon recruitment, is phosphorylated by the SMG1 kinase. This phosphorylation event triggers a cascade of interactions with other NMD factors, including SMG5, SMG6, and SMG7, ultimately leading to the degradation of the target mRNA.

This compound: A Targeted Inhibitor of the NMD Pathway

This compound is a small molecule inhibitor identified for its ability to disrupt the NMD pathway. Its mechanism of action is highly specific, targeting the crucial interaction between UPF1 and SMG7. This interaction is essential for one of the key steps in the degradation of NMD-targeted transcripts. By interfering with the UPF1-SMG7 complex formation, this compound effectively inhibits the downstream decay of PTC-containing mRNAs. This leads to an increased stability and steady-state level of these transcripts, making it a valuable tool for studying NMD and a potential therapeutic agent for diseases caused by nonsense mutations.

Quantitative Effects of this compound on PTC-Containing Transcripts

The efficacy of this compound in stabilizing PTC-containing transcripts has been demonstrated across various experimental models. Treatment with this compound leads to a significant increase in the abundance of both reporter transcripts and endogenous mRNAs harboring PTCs.

| Target Transcript | Cell Line | This compound Concentration | Treatment Duration | Fold Increase in mRNA Level | Reference |

| PTC 39 β-globin | - | 50 μM | 6 hours | ~4-fold (from 3% to 12% of wild-type) | |

| Endogenous non-mutated NMD targets | U2OS, HeLa | 50 μM | 6 hours | Statistically significant increase for multiple targets | |

| PTC mutated p53 | N417 | 5 μM | 24 hours | Statistically significant increase | |

| PTC mutated p53 | N417 | 50 μM | 6 hours | Reached levels similar to wild-type p53 in U2OS cells |

Table 1: Summary of Quantitative Data on the Effect of this compound on PTC-Containing Transcripts.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: U2OS (human osteosarcoma), HeLa (human cervical cancer), N417 (human lung carcinoma with a p53 nonsense mutation), Calu-6 (human lung adenocarcinoma with a p53 nonsense mutation), and HDQP-I (human breast cancer with a p53 nonsense mutation) have been used in studies with this compound.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI) supplemented with 10% Fetal Bovine Serum (FBS).

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with final concentrations ranging from 5 μM to 50 μM for durations of 6 to 24 hours, as indicated in the experimental design. A DMSO-only treated group should always be included as a vehicle control.

RNA Analysis

-

RNA Isolation: Total RNA is isolated from cells using standard methods, such as TRIzol reagent or commercial kits.

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.

-

Real-Time PCR (qPCR): Quantitative PCR is performed to measure the relative abundance of target transcripts. Gene expression levels are typically normalized to a stable housekeeping gene (e.g., GAPDH). The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression.

Protein Analysis

-

Immunoblotting (Western Blotting):

-

Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein concentration is determined using a BCA assay or similar method.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against the protein of interest (e.g., p53, UPF1, SMG7).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Immunoprecipitation:

-

Cells are lysed in a non-denaturing lysis buffer.

-

The lysate is pre-cleared with protein A/G agarose beads.

-

The supernatant is incubated with an antibody against the target protein (e.g., SMG7) overnight at 4°C.

-

Protein A/G agarose beads are added to pull down the antibody-protein complex.

-

The beads are washed, and the immunoprecipitated proteins are eluted and analyzed by western blotting to detect interacting partners (e.g., UPF1).

-

Visualizing the Impact of this compound

The Nonsense-Mediated mRNA Decay (NMD) Pathway

Caption: The canonical nonsense-mediated mRNA decay (NMD) pathway.

Mechanism of this compound Action

Caption: this compound inhibits NMD by disrupting the UPF1-SMG7 interaction.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effect on mRNA and protein levels.

Therapeutic Implications and Future Directions

The ability of this compound to specifically inhibit NMD and stabilize PTC-containing transcripts holds significant therapeutic promise. For genetic diseases caused by nonsense mutations, such as certain forms of cystic fibrosis and Duchenne muscular dystrophy, this compound could potentially restore the production of functional protein. In oncology, many tumor suppressor genes, including p53, are inactivated by nonsense mutations. NMD inhibition by this compound has been shown to increase the levels of mutated p53 mRNA, and when combined with read-through drugs, can lead to the production of full-length p53 protein and subsequent cancer cell death.

Future research should focus on the in vivo efficacy and safety of this compound and its analogs. Optimizing drug delivery and minimizing off-target effects will be crucial for its clinical translation. Furthermore, exploring synergistic combinations of this compound with other therapeutic agents, such as read-through compounds or other targeted therapies, could provide novel and more effective treatment strategies for a range of genetic disorders and cancers.

Conclusion

This compound is a potent and specific inhibitor of the NMD pathway that functions by disrupting the critical interaction between UPF1 and SMG7. Its ability to stabilize and upregulate PTC-containing transcripts has been quantitatively demonstrated in various cellular models. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies of NMD and to explore its potential as a therapeutic agent. The continued investigation of this compound and similar NMD inhibitors will undoubtedly pave the way for new therapeutic avenues for diseases driven by nonsense mutations.

References

- 1. Compound C inhibits nonsense-mediated RNA decay independently of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of gene expression through the nonsense-mediated RNA decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and regulation of the nonsense-mediated decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Nonsense-Mediated mRNA Decay Stimulation by Splicing Factor SRSF1 - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of NMDI14 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of NMDI14, a small molecule inhibitor of the nonsense-mediated mRNA decay (NMD) pathway. By elucidating its mechanism of action, this document serves as a comprehensive resource for researchers investigating NMD-related therapeutic strategies.

Introduction to this compound and the NMD Pathway

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs).[1][2] This quality control process prevents the translation of truncated and potentially harmful proteins. The NMD pathway relies on a core set of proteins, including the UPF (Up-frameshift) and SMG (Smaug) families.[1][3]

This compound is a potent and specific inhibitor of the NMD pathway. It was identified through a structure-based virtual screening approach targeting a key protein-protein interaction within the NMD machinery. The primary mechanism of action of this compound is the disruption of the interaction between the core NMD factor UPF1 and SMG7 (and potentially SMG5), which is a crucial step for the degradation of PTC-containing transcripts. By inhibiting this interaction, this compound stabilizes and increases the levels of these target mRNAs, allowing for the potential production of full-length proteins through ribosomal read-through of the PTC.

Quantitative Data on this compound Activity

While specific IC50 or Ki values for the direct binding of this compound to SMG7 are not extensively reported in publicly available literature, its efficacy has been quantified in various cell-based assays. The following tables summarize the key quantitative findings on the biological activity of this compound.

| Cell Line | Target mRNA | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Human fibroblasts | PTC 39 β-globin | 50 µM | 6 hours | 4-fold increase in PTC 39 β-globin mRNA levels (from 3% to 12% of wild-type levels) | |

| N417 (small cell lung cancer) | PTC mutated p53 | 5 µM | 24 hours | Increased expression of mutated p53 mRNA | |

| N417 (small cell lung cancer) | PTC mutated p53 | Not specified | 6 hours | Steady-state expression of p53 similar to that in wild-type p53 expressing U2OS cells | |

| U2OS (osteosarcoma) | Endogenous non-mutated NMD targets | 50 µM | 6 hours | Increased expression of seven validated non-mutated NMD targets | |

| U2OS (osteosarcoma) | Global gene expression | 50 µM | 6 hours | >1.5-fold increase in 941 genes | |

| Primary nasal epithelial cells (W1282X heterozygous) | W1282X CFTR | 5 µM | 12 hours | Significant increase in W1282X CFTR transcript levels |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Virtual Library Screening for NMD Inhibitors

The identification of this compound was initiated through a 3D structure-activity based virtual screening.

Protocol:

-

Target Selection: The crystallographic structure of SMG7 (PDB ID: 1YA0) was analyzed to identify potential binding pockets.

-

Pocket Identification: A pocket on the SMG7 surface, known to be critical for the interaction with UPF1, was selected as the target site. This pocket had a suitable size and volume (between 150 and 550 ų) and was lined with functionally sensitive amino acid residues.

-

Virtual Screening: A virtual library of compounds (e.g., ChemBridge Express Library) was screened for molecules that could dock into the identified SMG7 pocket using software like ICM-VLS.

-

Compound Filtering: The resulting compounds were filtered based on their docking score (e.g., < -32) and further prioritized based on the extent of predicted hydrogen bonds and van der Waals contacts with the SMG7 pocket.

-

Diversity Selection: Hierarchical clustering was used to select a diverse set of scaffolds for experimental validation.

Cell Culture and Treatment

Protocol:

-

Cell Lines: Various human cell lines, including U2OS, HeLa, BJ-hTERT, and N417, are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. Treatment durations vary depending on the experiment (e.g., 6, 24, 48, or 72 hours).

RNA Analysis by Real-Time PCR (RT-qPCR)

Protocol:

-

RNA Isolation: Total RNA is extracted from cells using a suitable method, such as TRIzol reagent, followed by purification.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The relative abundance of specific transcripts is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

-

Data Analysis: The expression levels of target genes are normalized to a housekeeping gene (e.g., GAPDH or ACTB) and the fold change in expression is calculated using the ΔΔCt method.

Co-Immunoprecipitation (Co-IP) to Assess UPF1-SMG7 Interaction

This assay is crucial to demonstrate that this compound disrupts the interaction between UPF1 and SMG7.

Protocol:

-

Cell Lysis: Cells (e.g., 293T cells overexpressing UPF1 and SMG7, or cells endogenously expressing these proteins) are treated with this compound or DMSO. Following treatment, cells are lysed in a buffer containing non-ionic detergents (e.g., 0.05% Tween-20), protease inhibitors, and phosphatase inhibitors.

-

RNase Treatment: The cell lysates are treated with RNase A to ensure that any observed protein-protein interactions are not mediated by RNA.

-

Immunoprecipitation: The lysate is incubated with an antibody specific for either UPF1 or SMG7 overnight at 4°C. Protein A/G-agarose or magnetic beads are then added to pull down the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins, along with input controls, are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against UPF1 and SMG7 to detect the co-immunoprecipitated protein. A reduction in the amount of co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.

Visualizing the Mechanism of this compound

The following diagrams, generated using the DOT language, illustrate the NMD pathway and the workflow for identifying NMD inhibitors.

Caption: The Nonsense-Mediated mRNA Decay (NMD) Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the identification and characterization of NMD inhibitors like this compound.

Conclusion

This compound represents a significant tool for the study of the NMD pathway and holds potential as a therapeutic agent for genetic disorders caused by nonsense mutations. Its mechanism, centered on the disruption of the UPF1-SMG7 interaction, has been elucidated through a combination of computational and experimental approaches. This guide provides a foundational understanding of the structural basis of this compound activity, offering researchers the necessary information to further explore its applications in disease modeling and drug development.

References

NMDI14 as a Chemical Probe for the Nonsense-Mediated mRNA Decay (NMD) Pathway: A Technical Guide

This guide provides an in-depth overview of NMDI14, a small molecule inhibitor of the Nonsense-Mediated mRNA Decay (NMD) pathway. It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to study and modulate NMD. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction to NMD and the Role of this compound

Nonsense-mediated mRNA decay (NMD) is a crucial surveillance pathway in eukaryotic cells that identifies and degrades mRNAs containing premature termination codons (PTCs).[1][2][3][4] This quality control mechanism prevents the translation of truncated proteins that could be nonfunctional or have dominant-negative effects.[2] Beyond this canonical role, NMD also regulates the expression of approximately 10% of normal, non-mutated transcripts, making it a significant player in post-transcriptional gene regulation.

Chemical probes are small molecules used to study and manipulate biological pathways with precision. This compound has emerged as a potent and specific inhibitor of the NMD pathway. It was developed as a derivative of the earlier identified NMD inhibitor, NMDI1. Unlike general inhibitors of translation or splicing that can secondarily affect NMD, this compound targets a specific protein-protein interaction central to the NMD process, offering a more direct means of pathway interrogation.

Mechanism of Action

The core of the NMD machinery involves a series of protein factors that recognize a PTC and trigger mRNA degradation. A key factor is the RNA helicase UPF1, which is recruited to a stalled ribosome at a PTC. Following a series of steps involving UPF2, UPF3B, and the kinase SMG1, UPF1 becomes phosphorylated. This phosphorylated UPF1 (p-UPF1) then recruits downstream decay factors to degrade the target mRNA.

The final steps of NMD are carried out by factors such as SMG5, SMG6, and SMG7, which link p-UPF1 to the mRNA degradation machinery. This compound functions by specifically disrupting the interaction between p-UPF1 and SMG7. By preventing the formation of the UPF1-SMG7 complex, this compound inhibits the recruitment of the decay machinery, leading to the stabilization and accumulation of NMD-sensitive transcripts.

Caption: NMD pathway and this compound's point of inhibition.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cell lines and NMD targets. The following tables summarize key findings from the literature.

Table 1: Effect of this compound on NMD Reporter and Endogenous Transcripts

| Target Transcript | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| PTC39 β-globin reporter | U2OS | 50 µM | 6 hours | 4-fold increase in PTC/WT mRNA ratio; PTC mRNA increased to 12% of WT levels | |

| PTC mutated p53 | N417 | 5 µM | 24 hours | Significant increase in p53 mRNA expression | |

| PTC mutated p53 | N417 | Not specified | 6 hours | Increased stability of PTC mutated p53 mRNA | |

| W1282X CFTR | Primary nasal epithelial cells | 5 µM | 12 hours | Significant increase in W1282X transcript levels | |

| W1282X CFTR | Parental NE cells | Not specified | Not specified | Restored W1282X mRNA to almost 50% of WT levels | |

| Non-mutated NMD targets | U2OS / HeLa | 50 µM | 6 hours | Increased steady-state mRNA expression |

Table 2: Global and Cellular Effects of this compound

| Parameter | Cell Line | This compound Concentration | Treatment Duration | Result | Reference |

| Global Gene Expression | U2OS | 50 µM | 6 hours | 941 genes increased >1.5 fold | |

| Cell Viability / Proliferation | HeLa, U2OS, Calu-6, BJ-htert | 50 µM | 48-72 hours | No decrease in cell counts; minimal toxicity | |

| Protein Synthesis (S35 Met incorporation) | Not specified | Not specified | 6-24 hours | No effect on protein synthesis | |

| Synergy with Read-through Drugs (G418) | N417 (p53-mutant) | 5 µM (this compound) + G418 | Not specified | Synergistic increase in full-length p53 protein and downstream targets (p21, BAX, PUMA), leading to cell death |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are protocols for key experiments.

Cell Culture and Treatment

-

Cell Lines: U2OS (human osteosarcoma), HeLa (human cervical cancer), or other cell lines of interest are commonly used.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for U2OS) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilute in culture medium to the desired final concentration (typically 5-50 µM). An equivalent concentration of DMSO should be used as a vehicle control.

-

Treatment: Seed cells in appropriate plates (e.g., 6-well plates). After 24 hours (allowing for adherence), replace the medium with fresh medium containing this compound or DMSO control. Incubate for the desired duration (e.g., 6, 24, 48, or 72 hours).

RNA Isolation and Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Following treatment, wash cells with PBS and lyse them directly in the plate using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Isolate total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Generate cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific to the NMD target of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative fold change in mRNA expression using the 2-ΔΔCt method, normalizing the this compound-treated samples to the DMSO-treated controls.

Western Blotting

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against the protein of interest (e.g., p53, UPF1) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability and Proliferation Assay

-

Seeding: Seed cells in multi-well plates (e.g., 6-well or 96-well).

-

Treatment: After 24 hours, treat cells with this compound or DMSO control for the desired time course (e.g., 24, 48, 72 hours).

-

Viability Assessment:

-

Cell Counting: For proliferation, detach cells using trypsin and count viable cells using a hemocytometer with trypan blue exclusion or an automated cell counter.

-

Metabolic Assays: Use assays like MTT or MTS, which measure mitochondrial activity as an indicator of cell viability. Add the reagent to the cells, incubate, and measure absorbance according to the manufacturer's protocol.

-

RNA Sequencing (RNA-seq) Workflow

RNA-seq provides a global, unbiased view of the transcripts affected by this compound treatment.

Caption: A standard workflow for RNA-sequencing analysis.

-

Sample Preparation: Treat cells with 50 µM this compound or DMSO for 6 hours. Isolate high-quality total RNA.

-

Library Preparation: Enrich for mRNA using poly-T oligo-attached magnetic beads. Fragment the mRNA and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments.

-

Sequencing: Sequence the prepared libraries on a high-throughput platform.

-

Data Analysis:

-

Quality Control: Assess the quality of raw sequencing reads.

-

Alignment: Align reads to a reference genome/transcriptome.

-

Differential Expression: Identify genes and transcripts that are significantly upregulated upon this compound treatment compared to the control. This will reveal direct and indirect targets of the NMD pathway.

-

Logical Framework and Downstream Consequences

Inhibiting NMD with this compound sets off a cascade of molecular events. The primary effect—stabilization of PTC-containing transcripts—can be leveraged therapeutically, particularly in combination with other agents.

Caption: Logical flow from this compound to biological effect.

For genetic diseases caused by nonsense mutations (e.g., certain forms of cystic fibrosis or Duchenne muscular dystrophy), stabilizing the mutated transcript with this compound is the first step. A second drug that promotes ribosomal "read-through" of the PTC is then required to produce a full-length, functional protein. This synergistic approach has been demonstrated effectively in cancer cell lines with nonsense mutations in the tumor suppressor p53, where combining this compound with the read-through agent G418 restored functional p53 and induced apoptosis.

Conclusion

This compound is a valuable chemical probe for dissecting the NMD pathway. Its specific mechanism of action—disrupting the UPF1-SMG7 interaction—allows for targeted inhibition without the broad off-target effects of general translation inhibitors. The quantitative data and protocols provided in this guide offer a robust framework for researchers to employ this compound in their studies, whether for fundamental investigation of NMD biology or for exploring therapeutic strategies aimed at rescuing function from nonsense mutations.

References

- 1. Mechanism and regulation of the nonsense-mediated decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nonsense-mediated mRNA decay (NMD) by a new chemical molecule reveals the dynamic of NMD factors in P-bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of gene expression through the nonsense-mediated RNA decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the nonsense-mediated mRNA decay pathway to identify cancer cell vulnerabilities for effective cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Function of the Nonsense-Mediated mRNA Decay (NMD) Pathway Using NMDI14: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nonsense-Mediated mRNA Decay (NMD) pathway and the use of its inhibitor, NMDI14, as a tool to investigate its biological functions. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to support researchers in this field.

Introduction to the NMD Pathway and this compound

The Nonsense-Mediated mRNA Decay (NMD) pathway is a crucial surveillance mechanism in all eukaryotes that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs).[1][2] This quality control process prevents the translation of truncated and potentially harmful proteins, thereby safeguarding the integrity of gene expression.[1] Beyond its role in quality control, NMD is also a key regulator of normal gene expression, influencing a wide range of biological processes, including cell differentiation, stress responses, and development.[2][3] Dysregulation of the NMD pathway has been implicated in various human diseases, including genetic disorders and cancer.

The core of the NMD machinery is composed of a set of highly conserved proteins, including the UPF (Up-frameshift) proteins: UPF1, UPF2, and UPF3. UPF1, an ATP-dependent RNA helicase, is the central effector of the pathway. Its activity is regulated by phosphorylation, primarily mediated by the SMG1 kinase. The recognition of a PTC triggers the assembly of a surveillance complex, which includes UPF1, SMG1, and eukaryotic release factors, on the mRNA. This complex then transitions into a decay-inducing complex, leading to the recruitment of degradation factors and the subsequent destruction of the aberrant mRNA.

This compound is a small molecule inhibitor of the NMD pathway. Its mechanism of action involves the disruption of the critical protein-protein interaction between UPF1 and SMG7. SMG7 is a key component of the decay-inducing complex, and by preventing its interaction with UPF1, this compound effectively blocks the degradation of NMD-targeted transcripts. This leads to an accumulation of mRNAs containing PTCs, which can be advantageous in certain therapeutic contexts, such as in genetic diseases caused by nonsense mutations where the restoration of even a partially functional truncated protein can be beneficial.

Quantitative Data on NMD Inhibition

The following tables summarize quantitative data related to the effects of NMD inhibitors. It is important to note that while this compound's primary mechanism is the disruption of the UPF1-SMG7 interaction, some of the available detailed quantitative data, such as IC50 values across multiple cell lines, comes from studies of other NMD inhibitors with different mechanisms. For instance, the "NMDi" compound referenced in the tables below targets the SMG1 kinase. This data is included to provide a general understanding of the dose-dependent effects of NMD inhibition.

Table 1: IC50 Values of an NMD Inhibitor (NMDi) in Various Cancer Cell Lines

| Cell Line | Cancer Type | TP53 Status | IC50 (µM) |

| DU145 | Prostate Cancer | Mutant | 1.33 |

| Huh7 | Liver Cancer | Mutant | 5.09 |

| MCF7 | Breast Cancer | Wild-Type | 3.26 |

| T47D | Breast Cancer | Mutant | 0.688 |

| HCT116 | Colorectal Cancer | Wild-Type | 3.20 |

| 22Rv1 | Prostate Cancer | Wild-Type | 3.20 |

| RT4 | Bladder Cancer | Wild-Type | 2.59 |

| T24 | Bladder Cancer | Mutant (nonsense) | 2.59 |

Table 2: Dose-Response of an NMD Inhibitor (NMDi) on p53 Target Gene Expression in 22Rv1 and HCT116 Cells

| Treatment | Cell Line | P21 mRNA Fold Change | GADD45A mRNA Fold Change | BAX mRNA Fold Change | PUMA mRNA Fold Change |

| DMSO | 22Rv1 | 1.0 | 1.0 | 1.0 | 1.0 |

| 3.2 µM NMDi | 22Rv1 | ~2.5 | ~12 | ~2.5 | ~10 |

| DMSO | HCT116 | 1.0 | 1.0 | 1.0 | 1.0 |

| 3.2 µM NMDi | HCT116 | ~4.0 | ~10 | ~2.0 | ~10 |

Table 3: Effect of this compound on the Expression of PTC-Containing Transcripts

| Transcript | Cell Line | This compound Concentration | Treatment Duration | Fold Increase in mRNA |

| PTC 39 β-globin | - | - | 6 hours | 4-fold |

| Mutated p53 | N417 | 5 µM | 24 hours | >2-fold |

| Endogenous NMD targets | U2OS/HeLa | 50 µM | 6 hours | Significant increase |

| W1282X CFTR | Primary nasal epithelial cells | 5 µM | 12 hours | Significant increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the NMD pathway and the effects of this compound.

Quantitative Real-Time PCR (qRT-PCR) for NMD Target Gene Expression

This protocol is for measuring the relative abundance of specific mRNA transcripts.

1. RNA Extraction:

-

Culture cells to the desired confluency in a 6-well plate.

-

Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).

-

Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol for the chosen RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer. An A260/A280 ratio of ~2.0 is generally considered pure.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

Follow the manufacturer's instructions for the reverse transcriptase enzyme.

3. qRT-PCR:

-

Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.

Western Blotting for UPF1 and SMG7 Protein Levels

This protocol is for detecting and quantifying specific proteins in a sample.

1. Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against UPF1 and SMG7 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Co-Immunoprecipitation (Co-IP) to Analyze UPF1-SMG7 Interaction

This protocol is for studying the in vivo interaction between two proteins.

1. Cell Lysate Preparation:

-

Prepare cell lysates as described for western blotting, using a non-denaturing lysis buffer to preserve protein-protein interactions.

2. Pre-clearing the Lysate:

-

Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against UPF1 or SMG7 overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using antibodies against both UPF1 and SMG7.

Cell Viability and Proliferation Assays

These assays are used to assess the cytotoxic effects of this compound.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density.

2. Drug Treatment:

-

The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control.

3. Viability/Proliferation Measurement:

-

After the desired incubation period (e.g., 24, 48, 72 hours), measure cell viability using a commercially available assay such as MTT, MTS, or a kit that measures ATP content (e.g., CellTiter-Glo).

-

For proliferation, cells can be counted using a hemocytometer or an automated cell counter at different time points after treatment.

Visualizing NMD Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core NMD pathway, the mechanism of this compound, and a typical experimental workflow for studying NMD inhibition.

Caption: The core NMD pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for studying the effects of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of the NMD pathway in cellular physiology and disease. By providing detailed protocols and a summary of quantitative data, this guide aims to equip researchers with the necessary tools to design and execute robust experiments. The visualization of the NMD pathway and experimental workflows further aids in conceptualizing and planning research strategies. A thorough understanding of how to utilize this compound will undoubtedly contribute to new discoveries in the field of RNA biology and may pave the way for novel therapeutic interventions for diseases driven by nonsense mutations.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Nonsense-mediated mRNA decay inhibition synergizes with MDM2 inhibition to suppress TP53 wild-type cancer cells in p53 isoform-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roadblock-qPCR: a simple and inexpensive strategy for targeted measurements of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

NMDI14's Impact on Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. The dysregulation of NMD has been implicated in a variety of genetic disorders and cancers. NMDI14 is a small molecule inhibitor of NMD that has emerged as a valuable tool for studying the intricacies of this pathway and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable impact on gene expression, and detailed protocols for key experiments utilized to characterize its effects. The included visualizations of signaling pathways and experimental workflows offer a clear and concise reference for researchers in the field.

Introduction to this compound and Nonsense-Mediated mRNA Decay

The NMD pathway is a highly conserved quality control mechanism in eukaryotes.[1] It primarily targets mRNAs where a stop codon is located more than 50-55 nucleotides upstream of a downstream exon-exon junction.[1] This process is initiated by the UPF1 protein, which, in conjunction with other factors like UPF2 and UPF3, recognizes the stalled ribosome at a PTC. Subsequent phosphorylation of UPF1 by the SMG1 kinase leads to the recruitment of the SMG5-SMG7 heterodimer and the endonuclease SMG6, ultimately resulting in the degradation of the aberrant mRNA.[2]

This compound is a potent and specific inhibitor of the NMD pathway.[3][4] It functions by disrupting the crucial interaction between the phosphorylated UPF1 and SMG7 proteins. By preventing this association, this compound effectively stalls the NMD cascade, leading to the stabilization and increased expression of PTC-containing transcripts. This mechanism of action makes this compound a valuable tool for rescuing the expression of functional proteins from genes harboring nonsense mutations.

Quantitative Impact of this compound on Gene Expression

The inhibitory effect of this compound on the NMD pathway leads to significant and measurable changes in the cellular transcriptome. These effects have been quantified in various studies, providing a clear picture of this compound's potency and specificity.

| Parameter | Cell Line | Treatment Conditions | Quantitative Result | Reference |

| Upregulated Genes (>1.5-fold) | U2OS | 50 µM this compound for 6 hours | 941 genes | |

| PTC 39 β-globin mRNA Level | U2OS | 50 µM this compound for 6 hours | 4-fold increase (from 3% to 12% of wild-type) | |

| Mutated p53 mRNA Stability | N417 | 5 µM this compound for 24 hours | Significant increase | |

| W1282X CFTR mRNA Level | Primary nasal epithelial cells | 5 µM this compound for 12 hours | Significant increase |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the core NMD pathway and the specific point of intervention by this compound.

Caption: The NMD pathway and this compound's point of inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and this compound Treatment

Objective: To prepare cells for downstream assays and to treat them with this compound.

Materials:

-

Cell lines (e.g., U2OS, HeLa, N417)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Seed cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

The following day, remove the growth medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 5 µM or 50 µM) or an equivalent volume of DMSO for the vehicle control.

-

Incubate the cells for the desired duration (e.g., 6, 12, 24, 48, or 72 hours) before proceeding to downstream applications.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of specific NMD target mRNAs.

Materials:

-

TRIzol reagent or a commercial RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

Nuclease-free water

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers (see table below)

-

qRT-PCR instrument

Primer Sequences:

| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| Human β-globin (HBB) | CACCTTTGCCACACTGAGTGAG | CCACTTTCTGATAGGCAGCCTG | |

| Human p53 (TP53) | CCCCTCCATCCTTTCTTCTC | ATGAGCCAGATCAGGGACTG | |

| Human β-actin (ACTB) | ACTCCTATGTGGGCAACGAG | AGGTGTGGTGCCAGATCTTC |

Protocol:

-

RNA Extraction: Lyse this compound-treated and control cells with TRIzol and perform RNA extraction according to the manufacturer's protocol. Resuspend the final RNA pellet in nuclease-free water.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, diluted cDNA, and gene-specific primers. A typical reaction volume is 20 µL.

-

Thermocycling Conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a housekeeping gene like β-actin.

Caption: Workflow for qRT-PCR analysis of gene expression.

Immunoprecipitation of UPF1-SMG7 Complex

Objective: To demonstrate that this compound disrupts the interaction between UPF1 and SMG7.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies:

-

Anti-UPF1 antibody (for endogenous IP)

-

Anti-SMG7 antibody (for endogenous IP)

-

Anti-Flag or Anti-HA antibody (for tagged protein IP)

-

Normal IgG (isotype control)

-

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G beads.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-UPF1) or control IgG overnight at 4°C.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the interaction partner (e.g., anti-SMG7).

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic effects of this compound.

Materials:

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

-

Countess Automated Cell Counter (for proliferation)

-

Trypan blue solution

Protocol (MTT Assay):

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Protocol (Proliferation Assay):

-

Seed cells in 6-well plates and treat with this compound for 0, 24, 48, and 72 hours.

-

At each time point, harvest the cells and stain with trypan blue.

-

Count the number of viable cells using a Countess Automated Cell Counter.

Gene Expression Microarray

Objective: To perform a global analysis of gene expression changes induced by this compound.

Protocol (Affymetrix HG-U133 Plus 2.0 GeneChip):

-

RNA Preparation: Extract high-quality total RNA from this compound-treated and control cells.

-

cRNA Synthesis and Labeling: Synthesize biotin-labeled cRNA from the total RNA using an in vitro transcription (IVT) labeling kit.

-

Hybridization: Hybridize the fragmented and labeled cRNA to the Affymetrix HG-U133 Plus 2.0 GeneChip.

-

Washing and Staining: Wash and stain the GeneChip using an automated fluidics station.

-

Scanning: Scan the GeneChip using a high-resolution scanner.

-

Data Analysis: Analyze the scanned images to generate gene expression data. Perform statistical analysis to identify differentially expressed genes.

Caption: Workflow for gene expression microarray analysis.

Conclusion

This compound is a powerful research tool for elucidating the complex regulatory networks governed by the nonsense-mediated mRNA decay pathway. Its specific mechanism of action, involving the disruption of the UPF1-SMG7 interaction, allows for the targeted stabilization of PTC-containing transcripts. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate the impact of this compound on gene expression. Further exploration of this compound and similar NMD inhibitors holds significant promise for the development of novel therapeutic strategies for a range of genetic diseases and cancers characterized by nonsense mutations.

References

- 1. Target discrimination in nonsense-mediated mRNA decay requires Upf1 ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer.gov [cancer.gov]

- 3. Determination of expression profile of p53 gene in different grades of breast cancer tissues by real time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

Methodological & Application

NMDI14 Protocol for Cell Culture Experiments: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMDI14 is a small molecule inhibitor of the nonsense-mediated mRNA decay (NMD) pathway, a critical cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs).[1] By preventing the degradation of these transcripts, this compound can lead to the production of full-length proteins from mutated genes, a strategy of significant interest in the context of genetic disorders and cancer.[2] The primary mechanism of this compound involves the disruption of the interaction between the key NMD factors UPF1 and SMG7.[3][4] This application note provides detailed protocols for cell culture experiments utilizing this compound, including methodologies for assessing its effects on cell viability, protein expression, and apoptosis.

Mechanism of Action: Inhibition of Nonsense-Mediated mRNA Decay

The NMD pathway is a crucial quality control mechanism in eukaryotic cells. It identifies and degrades mRNAs that harbor PTCs, thus preventing the translation of potentially harmful truncated proteins. The core of the NMD machinery involves a complex of proteins, including UPF1, SMG1, SMG5, SMG6, and SMG7. This compound specifically targets the interaction between UPF1 and SMG7, which is a critical step for the endonucleolytic cleavage and subsequent degradation of the target mRNA. By inhibiting this interaction, this compound stabilizes PTC-containing transcripts, allowing for the potential "read-through" of the premature stop codon and synthesis of a full-length protein.[3]

Data Presentation: Quantitative Summary of this compound Activity

The following tables summarize key quantitative data from cell culture experiments with this compound. These values can serve as a starting point for experimental design.

| Parameter | Cell Line(s) | Concentration | Incubation Time | Observed Effect | Citation(s) |

| Effective Concentration | U2OS, Hela, BJ-htert | 50 µM | 24, 48, 72 hours | No decrease in cell proliferation | |

| N417 (p53 PTC) | 5 µM | 24 hours | Increased p53 mRNA expression | ||

| Primary nasal epithelial cells (W1282X) | 5 µM | 12 hours | Increased W1282X transcript levels | ||

| JEB-C17 keratinocytes | 0.1 µM | 2 days | Increased type XVII collagen expression | ||

| IC50 Values | 22Rv1, HCT116, and other cancer cell lines | 0.688 to 5.09 µM | 72 hours | Varies by cell line | |

| mRNA Stabilization | Cells with PTC39 β-globin | 50 µM | 6 hours | 4-fold increase in PTC39 β-globin mRNA | |

| N417 (p53 PTC) | 5 µM | 6 hours | Significant increase in p53 mRNA stability | ||

| Induction of p53 Target Genes | N417 (p53 PTC) | 5 µM (with G418) | 48 hours | Synergistic increase in p21, BAX, and PUMA mRNA | |

| 22Rv1, HCT116 | 3.2 µM | 24 hours | Increased mRNA expression of P21, PUMA, BAX, and GADD45A |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Vehicle control (DMSO)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This protocol is for detecting changes in the expression of target proteins (e.g., p53, cleaved PARP, cleaved Caspase-3) following this compound treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Vehicle control (DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Collect the lysates and centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature protein samples by boiling at 95°C for 5-10 minutes with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-